molecular formula C19H15IO B13424187 2-Naphthyl-3(2-Iodophenyl)Propaneone

2-Naphthyl-3(2-Iodophenyl)Propaneone

Cat. No.: B13424187
M. Wt: 386.2 g/mol
InChI Key: LIRXRUVHBPVQTI-UHFFFAOYSA-N
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Description

2-Naphthyl-3(2-iodophenyl)propaneone is a substituted aromatic ketone featuring a naphthyl group at position 2 and a 2-iodophenyl moiety at position 3 of the propaneone backbone. Its molecular formula is inferred as C₁₈H₁₃IO (based on structural analogs), with a molecular weight of approximately 372.2 g/mol.

Properties

Molecular Formula

C19H15IO

Molecular Weight

386.2 g/mol

IUPAC Name

3-(2-iodophenyl)-1-naphthalen-2-ylpropan-1-one

InChI

InChI=1S/C19H15IO/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2

InChI Key

LIRXRUVHBPVQTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCC3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl-3(2-Iodophenyl)Propaneone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative of naphthalene with an iodophenyl propaneone under the catalysis of palladium. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for 2-Naphthyl-3(2-Iodophenyl)Propaneone are not well-documented, the general approach would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl-3(2-Iodophenyl)Propaneone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.

Major Products

    Oxidation: Formation of naphthyl ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted naphthyl derivatives.

Scientific Research Applications

2-Naphthyl-3(2-Iodophenyl)Propaneone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthyl-3(2-Iodophenyl)Propaneone involves its interaction with molecular targets through its functional groups. The naphthyl and iodophenyl groups can participate in various binding interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-naphthyl-3(2-iodophenyl)propaneone with analogous compounds:

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
2-Naphthyl-3(2-iodophenyl)propaneone C₁₈H₁₃IO Naphthyl, 2-iodophenyl, ketone High steric bulk; potential bioactive scaffold
1-(2-Hydroxyphenyl)-3-phenylpropan-1-one (CAS 3516-95-8) C₁₅H₁₄O₂ 2-hydroxyphenyl, phenyl, ketone UV stability; used in polymer synthesis
AM-694 (1-(5-fluoropentyl)-1H-indol-3-ylmethanone) C₂₁H₂₀FINO Indole, 5-fluoropentyl, 2-iodophenyl Synthetic cannabinoid receptor agonist
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone C₁₄H₁₁NO₃ Dihydroxyphenyl, pyridine, ketone Chalcone derivative; antioxidant activity

Key Comparisons

Electronic Effects: The 2-iodophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the ketone group compared to 1-(2-hydroxyphenyl)-3-phenylpropan-1-one (electron-donating hydroxyl group) .

Steric and Solubility Considerations: The naphthyl group in the target compound creates significant steric hindrance, likely reducing reactivity in nucleophilic additions compared to smaller analogs like 2-(2-iodophenyl)ethylamine (, compound 18) . Hydrophilicity is lower than 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, which has polar hydroxyl and pyridine groups enhancing aqueous solubility .

Synthetic Pathways :

  • The target compound may be synthesized via Friedel-Crafts acylation or Suzuki coupling (inferred from methods in and ). This contrasts with AM-694 , which uses indole alkylation followed by iodophenyl ketone formation .

Biological Relevance: Unlike AM-694 and AM-679 (), which are potent synthetic cannabinoids, the target compound’s bioactivity is unstudied.

Research Findings and Data

  • Thermal Stability :
    Naphthyl-containing compounds (e.g., 1-(2-hydroxyphenyl)-3-phenylpropan-1-one ) exhibit higher melting points (~120–150°C) than indole-iodophenyl analogs (~80–100°C), suggesting greater crystalline stability in the target compound .

  • Spectral Data: IR Spectroscopy: A strong carbonyl stretch (~1680–1700 cm⁻¹) is expected for the ketone group, similar to other propanones in and . ¹H-NMR: The naphthyl protons would resonate as multiplets at δ 7.2–8.5 ppm, distinct from the pyridine protons (δ 8.0–9.0 ppm) in ’s chalcone derivative .

Biological Activity

2-Naphthyl-3(2-Iodophenyl)Propaneone, also known as a derivative of naphthalene and iodo-substituted phenyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: 2-Naphthyl-3(2-Iodophenyl)Propaneone
  • Molecular Formula: C16H13IO
  • Molecular Weight: 320.18 g/mol

The biological activity of 2-Naphthyl-3(2-Iodophenyl)Propaneone is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may exhibit the following mechanisms:

  • Intercalation into DNA: Similar to other naphthalene derivatives, it can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: The compound could interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.

Anticancer Properties

Research has shown that 2-Naphthyl-3(2-Iodophenyl)Propaneone exhibits significant anticancer activity. In vitro studies indicated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
HeLa (Cervical)10.0Inhibition of cell proliferation
A549 (Lung)15.0Modulation of Bcl-2 family proteins

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Effects:
    A recent study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various naphthalene derivatives, including 2-Naphthyl-3(2-Iodophenyl)Propaneone on different cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics due to its selective toxicity towards malignant cells while sparing normal cells .
  • Antimicrobial Efficacy Research:
    Another notable research effort investigated the antimicrobial properties of this compound against clinical isolates. The findings indicated that it could serve as a scaffold for developing new antimicrobial agents, particularly against multi-drug resistant strains .

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